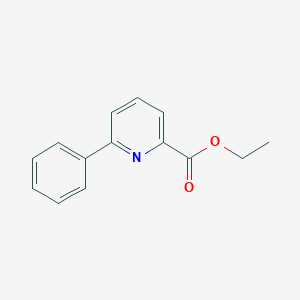
Ethyl 6-phenylpicolinate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Reactions
Ethyl 6-phenylpicolinate undergoes various chemical transformations to yield different derivatives with potential applications in chemical research. For instance, reactions with hydrazine hydrate and hydroxylamine produce 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid, respectively. These derivatives might be useful in further chemical studies or pharmaceutical applications (Usachev et al., 2009).
Synthetic Applications in Radical Cyclization
Ethyl 6-phenylpicolinate is involved in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Such reactions are crucial in the development of complex organic compounds, potentially useful in the creation of pharmaceuticals and other advanced materials (Allin et al., 2005).
Bioactive Potential in Marine Organisms
In marine research, compounds similar to ethyl 6-phenylpicolinate isolated from mollusks have demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest potential biomedical applications of such compounds in treating oxidative stress and inflammation-related disorders (Chakraborty & Joy, 2019).
Anticancer Potential
Ethyl 6-phenylpicolinate derivatives have shown promising results in anticancer research. Some derivatives exhibit potent cytotoxic activity against various human cancer cell lines, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).
Anti-inflammatory Applications
Certain derivatives of ethyl 6-phenylpicolinate have been synthesized and studied for their anti-inflammatory activities. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 2000).
Analytical Methods in Antioxidant Research
In antioxidant research, derivatives of ethyl 6-phenylpicolinate are used in assays like the DPPH test for determining the antioxidant capacity of samples. This indicates the compound's role in understanding the antioxidant properties of various substances (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565139 | |
| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-phenylpicolinate | |
CAS RN |
107771-78-8 | |
| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
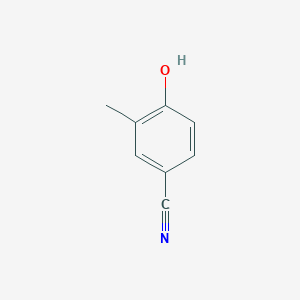
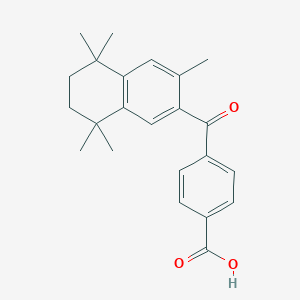
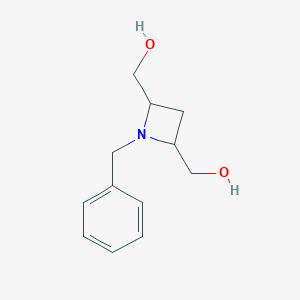
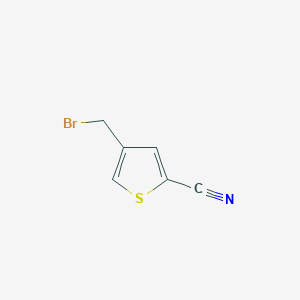
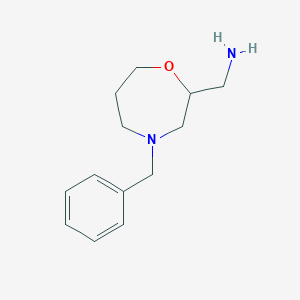
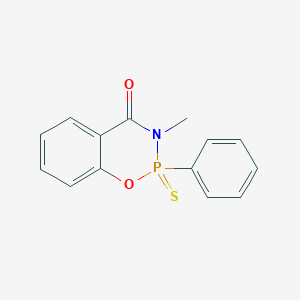
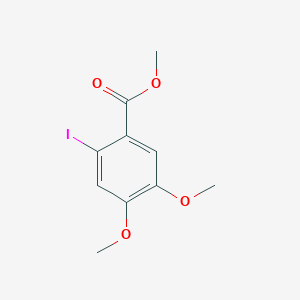
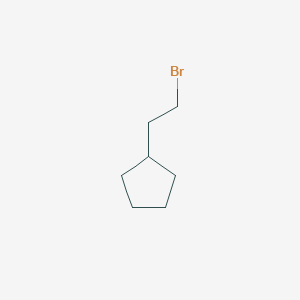
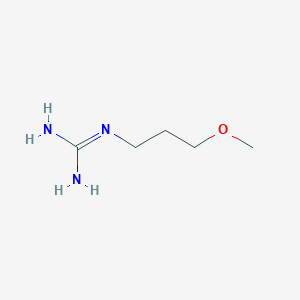
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)

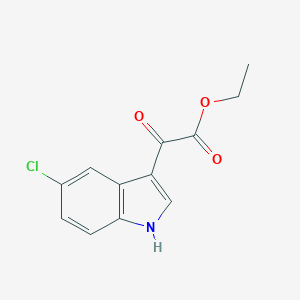
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)